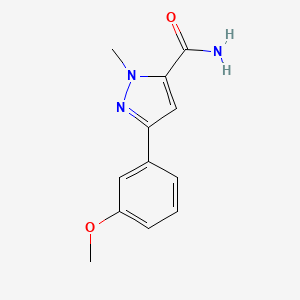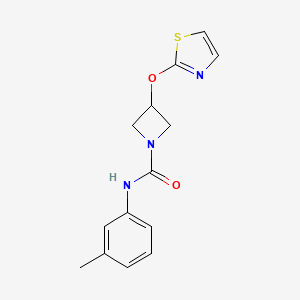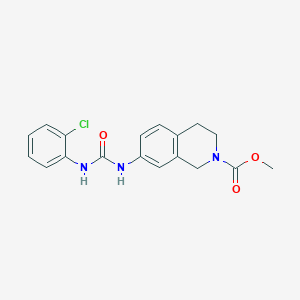![molecular formula C19H16N6OS B2730132 N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 887349-18-0](/img/structure/B2730132.png)
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetone and reagents such as sodium hydroxide and triphenylmethyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for monitoring the progress and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative .
Scientific Research Applications
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. This compound may affect pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Shares a similar thiazole structure but with different functional groups.
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Contains a tetrazole ring and is used in antimicrobial synthesis.
Uniqueness
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of thiazole, tetrazole, and benzamide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in research and industry .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-14(5-3-13)10-17-11-20-19(27-17)22-18(26)15-6-8-16(9-7-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACKYLICCXFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2730050.png)


![3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2730055.png)
![2-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2730056.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)


![3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2730065.png)
![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2730069.png)


![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)
